4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine
Overview
Description
4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine (CCPP) is an organic compound with the molecular formula C9H8ClN3 . It has a molecular weight of 193.64 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClN3/c10-9-8-5-7 (6-1-2-6)12-13 (8)4-3-11-9/h3-6H,1-2H2 . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 193.64 .Scientific Research Applications
Synthesis and Derivatization
4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine serves as a crucial intermediate in the synthesis of various heterocyclic compounds. A study detailed the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines to produce methylpyrazolo[1,5-a]pyrazine-4-carboxylates. These intermediates were further transformed into amidoximes and amidines. Subsequent reactions, including cyclocondensation with trifluoroacetic anhydride or ethyl chloroformate (for amidoximes) and reactions with acetoacetate or ethyl ethoxymethylidenemalonate (for amidines), yielded new derivatives featuring 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2020).
Another research focused on synthesizing 4-hydrazinylpyrazolo[1,5-a]pyrazines by reacting 4-chloropyrazolo[1,5-a]pyrazines with hydrazine hydrate. These compounds were further reacted with various reagents, forming derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. Additionally, they were used to produce 4-(1-pyrazolyl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2018).
Synthetic Scaffolds and DNA Binders
This compound derivatives have been explored for creating new synthetic scaffolds and as DNA binders. A study described the synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives from 2-chloro-3-hydrazinylpyrazine and aldehydes using chloramine T as an oxidizing agent. The chloro group on pyrazine facilitated the creation of versatile synthetic scaffolds through Suzuki–Miyaura and Sonogashira cross-coupling reactions (Mal et al., 2015).
Additionally, a comprehensive study combined theoretical and experimental approaches to understand the structure, physicochemical properties, and DNA binding nature of chlorohydrazinopyrazine. The compound demonstrated a high affinity for DNA and was non-toxic toward human dermal keratinocytes, suggesting its potential for clinical applications (Mech-Warda et al., 2022).
Properties
IUPAC Name |
4-chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-8-5-7(6-1-2-6)12-13(8)4-3-11-9/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLPEUIVWHJFBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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